1-Amino-1-phenylpropan-2-one hydrochloride

Description

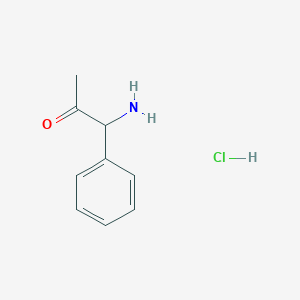

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-1-phenylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-6,9H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWANCOYVAFWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383869 | |

| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3904-16-3 | |

| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Amino-1-phenylpropan-2-one hydrochloride CAS number 3904-16-3 properties

An In-depth Technical Guide on 1-Amino-1-phenylpropan-2-one hydrochloride (CAS 3904-16-3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, identified by the CAS number 3904-16-3, is a chemical compound belonging to the substituted phenethylamine class.[1] Its structure is characterized by a phenyl ring attached to a propane backbone, with an amino group at the first carbon and a ketone at the second. This compound is a structural isomer of the well-known and regulated central nervous system (CNS) stimulant, cathinone (2-Amino-1-phenylpropan-1-one).[2] Due to the limited specific research available for this particular isomer, this guide presents the known physicochemical properties and discusses potential methodologies for its synthesis and analysis based on protocols for closely related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 3904-16-3 | [3] |

| Molecular Formula | C₉H₁₁NO·HCl or C₉H₁₂ClNO | [1][3][] |

| Molecular Weight | 185.65 g/mol / 185.66 g/mol | [3][] |

| Boiling Point | 235.2°C at 760 mmHg | [] |

| Appearance | White to off-white crystalline solid (Inferred from related compounds) | [2] |

| Solubility | Soluble in water (Inferred from related compounds) | [2] |

| Synonyms | 1-amino-1-phenylacetone hydrochloride, 1-amino-1-phenyl-2-propanone hydrochloride | [1] |

| InChI Key | PLWANCOYVAFWCA-UHFFFAOYSA-N | [] |

| SMILES | CC(=O)C(C1=CC=CC=C1)N.Cl | [] |

Methodologies: Synthesis and Analysis

Potential Synthesis Route

A plausible synthetic route could involve the amination of a suitable precursor, such as 1-phenyl-1-halopropan-2-one. A generalized workflow for chemical synthesis and purification is outlined below.

References

An In-depth Technical Guide to 1-Amino-1-phenylpropan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-1-phenylpropan-2-one hydrochloride, a compound of significant interest in neuropharmacology and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and mechanism of action. The information is intended to support research and development activities related to this and similar molecules.

Chemical Identity and Structure

IUPAC Name: 1-amino-1-phenylpropan-2-one;hydrochloride

The hydrochloride salt of 1-Amino-1-phenylpropan-2-one is the common form due to its increased stability. The core structure features a phenyl group and an amino group attached to the alpha-carbon of a propan-2-one backbone.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO | |

| Molecular Weight | 185.65 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and various organic solvents | |

| Boiling Point | 235.2°C at 760 mmHg (for the free base) | |

| InChI Key | PLWANCOYVAFWCA-UHFFFAOYSA-N | |

| SMILES | CC(=O)C(C1=CC=CC=C1)N.Cl |

Synthesis and Experimental Protocols

The synthesis of this compound is analogous to the general synthesis of cathinone derivatives. A common and effective method involves a two-step process: α-bromination of a propiophenone precursor followed by amination.[1][2]

General Synthesis Workflow

The logical workflow for the synthesis is outlined below.

References

An In-depth Technical Guide to the Synthesis and Discovery of 1-Amino-1-phenylpropan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and discovery of 1-Amino-1-phenylpropan-2-one hydrochloride, a compound also widely known as cathinone hydrochloride. This guide details its historical discovery, various synthetic methodologies, and key chemical data, presented for a technical audience in the fields of chemistry and pharmacology.

Discovery and Historical Context

For centuries, the leaves of the khat plant (Catha edulis) have been chewed for their euphoric and stimulant effects, particularly in the Horn of Africa and the Arabian Peninsula.[1] Initially, in 1930, the alkaloid cathine was identified and believed to be the primary active component. However, by the 1960s, it was determined that the concentration of cathine in khat leaves was insufficient to account for the observed psychoactive effects.[1]

The true principal active ingredient was discovered in 1975 when a United Nations laboratory isolated (−)-α-aminopropiophenone from fresh khat leaves and named it cathinone .[1][2] Further studies revealed that cathinone is significantly more abundant in younger plants and is much more potent than cathine.[1] Cathinone is molecularly similar to other stimulants like ephedrine and amphetamine and is the primary contributor to the stimulant properties of khat.[1] It is classified as a monoamine alkaloid with a ketone functional group, a structure it shares with other phenethylamines like methcathinone and bupropion.[1] The naturally occurring, more potent isomer is S(−)-cathinone.[2]

Chemical and Physical Properties

1-Amino-1-phenylpropan-2-one is the hydrochloride salt of cathinone. The salt form enhances stability and solubility. Below is a summary of its key properties.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁NO · HCl | [3] |

| Molecular Weight | 185.65 g/mol | |

| CAS Number | 72739-14-1 (for S-(-)-enantiomer HCl) | [3] |

| CAS Number (racemic HCl) | 16735-19-6 | |

| Melting Point | 188-190°C (dec.) for (-)-enantiomer HCl | [4] |

| Melting Point | 186-189°C for (+)-enantiomer HCl | [4] |

| Appearance | White or brown amorphous or crystalline powder | [5] |

| λmax | 247 nm | [3] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed. The primary strategies begin with either propiophenone or an appropriate amino alcohol precursor like norephedrine (phenylpropanolamine).

A common and direct method involves the α-bromination of propiophenone, followed by amination.

Experimental Protocol:

-

α-Bromination of Propiophenone: Propiophenone is reacted with bromine (Br₂) in a suitable solvent, such as glacial acetic acid or chloroform, to yield α-bromopropiophenone. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

-

Amination: The resulting α-bromopropiophenone is then reacted with ammonia (NH₃). This is a nucleophilic substitution reaction where the amino group displaces the bromide, yielding racemic cathinone free base.[1]

-

Salt Formation: The cathinone free base is dissolved in a suitable solvent (e.g., isopropanol, ether) and treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt, which can then be isolated by filtration and purified by recrystallization.[4]

Figure 1: General synthesis pathway from propiophenone.

An alternative route, which can be used to produce enantiomerically pure cathinone, starts with the oxidation of norephedrine or its N-protected derivatives.

Experimental Protocol:

-

Resolution of Norephedrine (Optional): To obtain an optically active product, racemic norephedrine is first resolved into its (+) and (-) enantiomers using a chiral resolving agent such as O,O-dibenzoyl-d-tartaric acid.[4]

-

N-Formylation: The selected norephedrine enantiomer is converted to its N-formyl derivative. This protects the amine group during the subsequent oxidation step.

-

Oxidation: The N-formyl norephedrine is oxidized using an oxidizing agent like chromium trioxide (CrO₃) in pyridine. This converts the secondary alcohol group into a ketone, yielding N-formyl-α-aminopropiophenone.

-

Hydrolysis (De-protection): The N-formyl group is removed by acid hydrolysis, typically by heating with 20% hydrochloric acid at around 40°C.[4] This step simultaneously hydrolyzes the formyl group and forms the hydrochloride salt of cathinone.

-

Purification: The final product is purified by recrystallization from a solvent mixture such as isopropanol-ether.[4]

References

- 1. Cathinone - Wikipedia [en.wikipedia.org]

- 2. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Enantiomeric alpha-Aminopropiophenones (Cathinone) - [www.rhodium.ws] [erowid.org]

- 5. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Amino-1-phenylpropan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-1-phenylpropan-2-one hydrochloride is a small molecule belonging to the class of α-amino ketones. This class of compounds is of significant interest in medicinal chemistry due to their role as versatile synthetic intermediates and their potential as bioactive agents. α-Amino ketones are foundational scaffolds for the synthesis of various pharmaceuticals, including antidepressants and appetite suppressants. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental protocols for its synthesis and characterization, and a discussion of the potential biological activities of the α-amino ketone class.

Core Physical and Chemical Properties

The hydrochloride salt of 1-Amino-1-phenylpropan-2-one enhances its stability and solubility in aqueous media, a desirable characteristic for both chemical reactions and potential biological applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO·HCl | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| CAS Number | 3904-16-3 | [1] |

| Appearance | White to off-white crystalline solid (inferred from related compounds) | [2] |

| Boiling Point | 235.2°C at 760 mmHg | [1] |

| Solubility | Soluble in water and various organic solvents (inferred) | [2] |

| SMILES | CC(=O)C(C1=CC=CC=C1)N.Cl | [1] |

| InChI | InChI=1S/C9H11NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-6,9H,10H2,1H3;1H | [1] |

| InChI Key | PLWANCOYVAFWCA-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of an α-amino ketone hydrochloride would exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine salt) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ketone) | 1710 - 1720 (strong) |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1020 - 1250 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (ketone) | 205 - 220 |

| C (aromatic) | 125 - 150 |

| C-N (α-carbon) | 50 - 70 |

| CH₃ (methyl) | 20 - 30 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to α-amino ketones involves the nucleophilic substitution of an α-halo ketone. The following is a generalized protocol for the synthesis of this compound from its bromo-precursor, 1-bromo-1-phenylpropan-2-one.

Step 1: Synthesis of 1-bromo-1-phenylpropan-2-one This precursor can be synthesized from propiophenone. The α-bromination of ketones is a standard organic transformation.

Step 2: Amination of 1-bromo-1-phenylpropan-2-one The bromo-ketone is then subjected to amination.

Methodology:

-

Reaction Setup: Dissolve 1-bromo-1-phenylpropan-2-one in a suitable organic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Aminating Agent: Add an excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, to the flask. The excess ammonia serves as both the nucleophile and the base to neutralize the hydrogen bromide byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove excess ammonia and ammonium bromide.

-

Formation of Hydrochloride Salt: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent like diethyl ether. The this compound will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the purified product.

Caption: General synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Chemical Reactivity and Stability

This compound is expected to be relatively stable under normal storage conditions, protected from light and moisture. The α-amino ketone moiety is a versatile functional group that can undergo various chemical transformations. The ketone can be reduced to the corresponding alcohol, and the amino group can participate in reactions such as acylation and alkylation.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the α-amino ketone scaffold is present in several biologically active molecules. This structural motif is known to be a key pharmacophore in certain classes of enzyme inhibitors.

Protease Inhibition: α-Amino ketones have been investigated as inhibitors of various proteases, such as serine and cysteine proteases. The electrophilic ketone can form a reversible covalent bond with a nucleophilic residue (e.g., serine or cysteine) in the active site of the enzyme, leading to inhibition.

Caption: Logical relationship for potential protease inhibition by an α-amino ketone.

The phenyl group can potentially interact with the S1 binding pocket of the protease, while the methyl group could occupy the S1' pocket. The key interaction is the nucleophilic attack of an active site residue on the electrophilic carbonyl carbon of the ketone. Structure-activity relationship (SAR) studies on related α-amino ketones could further elucidate the specific structural requirements for potent inhibition.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has summarized its core physical and chemical properties and provided generalized experimental protocols for its synthesis and analysis. While specific biological data for this molecule is not extensively documented, its structural similarity to known bioactive compounds, particularly enzyme inhibitors, suggests that it is a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to use the information provided as a foundation for their studies into this and related α-amino ketones.

References

The Neuropharmacological Profile of 1-Amino-1-phenylpropan-2-one Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1-Amino-1-phenylpropan-2-one, commonly known as cathinone, is a naturally occurring psychostimulant compound and the principal active alkaloid in the khat plant (Catha edulis). As the β-keto analogue of amphetamine, its hydrochloride salt is a subject of significant interest in neuropharmacology. This technical guide provides an in-depth analysis of the mechanism of action of 1-amino-1-phenylpropan-2-one hydrochloride, focusing on its interactions with monoamine transporters. Quantitative data on its binding affinities and functional potencies are presented, alongside detailed experimental protocols for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its molecular pharmacology.

Core Mechanism of Action: A Monoamine Releasing Agent

This compound is classified as a norepinephrine-dopamine releasing agent (NDRA).[1][2] Its primary mechanism of action involves the disruption of normal monoamine transporter function, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4][5] Unlike transporter inhibitors that merely block the reuptake of neurotransmitters, cathinone acts as a transporter substrate.[1][5] This means it is transported into the presynaptic neuron by DAT and NET.[6][7]

Once inside the neuron, cathinone exerts its effects through a multi-faceted process:

-

Transporter Reversal: It induces a conformational change in the DAT and NET, causing them to reverse their direction of transport. This leads to the non-vesicular release of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[4][5]

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Cathinone also interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging cytoplasmic monoamines into synaptic vesicles.[8][9] By disrupting the proton gradient across the vesicular membrane, it causes the leakage of vesicular dopamine and norepinephrine into the cytoplasm, further increasing the pool of neurotransmitters available for reverse transport by DAT and NET.[6][8]

The net effect of these actions is a significant increase in the extracellular concentrations of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic neurotransmission.[4][5] This amplified signaling in brain regions associated with reward, attention, and arousal underlies the psychostimulant effects of the compound.[10]

Quantitative Pharmacological Data

The potency of 1-amino-1-phenylpropan-2-one (cathinone) at monoamine transporters has been quantified through various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of transporter activity. Lower values indicate greater potency.

| Transporter | Assay Type | Species | Preparation | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | Uptake Inhibition | Human | HEK-293 Cells | 727 | [Simmler et al., 2013] |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Human | HEK-293 Cells | 343 | [Simmler et al., 2013] |

| Serotonin Transporter (SERT) | Uptake Inhibition | Human | HEK-293 Cells | 9,824 | [Simmler et al., 2013] |

Signaling Pathway and Molecular Interactions

The interaction of 1-amino-1-phenylpropan-2-one with the presynaptic monoamine transporter system is a dynamic process. The following diagram illustrates the key steps in its mechanism of action as a monoamine releasing agent.

Experimental Protocols

The characterization of 1-amino-1-phenylpropan-2-one's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for two key experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the target transporter.

Objective: To determine the IC50 value of this compound at DAT, NET, and SERT.

Materials:

-

HEK-293 cells stably expressing human DAT, NET, or SERT.

-

Krebs-HEPES buffer (KHB).

-

[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

This compound stock solution.

-

96-well cell culture plates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Plate HEK-293 cells expressing the transporter of interest in 96-well plates and grow to confluence.

-

Pre-incubation: On the day of the experiment, wash the cells with KHB. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add the respective [³H]-labeled monoamine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Quantify the amount of radioligand taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Synaptosomal Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

Objective: To determine if this compound acts as a monoamine releaser.

Materials:

-

Rat brain tissue (e.g., striatum for DAT).

-

Sucrose buffer.

-

Krebs-Ringer-HEPES buffer.

-

[³H]Dopamine or [³H]MPP+.

-

This compound stock solution.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Isolate the synaptosomes through differential centrifugation.[11][12]

-

Pre-loading: Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer and incubate with a [³H]-labeled monoamine substrate (e.g., [³H]dopamine) to load the nerve terminals.[6][13]

-

Washing: Wash the pre-loaded synaptosomes to remove excess extracellular radioligand.

-

Initiation of Release: Add varying concentrations of this compound to the synaptosome suspension.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Termination and Filtration: Stop the release by rapid filtration through glass fiber filters. The filtrate contains the released radiolabel, while the synaptosomes are retained on the filter.

-

Quantification: Measure the radioactivity in the filtrate and on the filters using a scintillation counter.

-

Data Analysis: Express the release as a percentage of the total pre-loaded radioactivity and determine the EC50 value for release.

Conclusion

This compound exerts its psychostimulant effects primarily as a norepinephrine-dopamine releasing agent. Its ability to act as a substrate for DAT and NET, leading to transporter-mediated reverse transport and disruption of vesicular storage, distinguishes its mechanism from that of simple reuptake inhibitors. The quantitative data indicate a preference for the norepinephrine and dopamine transporters over the serotonin transporter. The experimental protocols described provide a framework for the continued investigation of this and related compounds, which is crucial for a comprehensive understanding of their neuropharmacological properties and potential therapeutic or toxicological implications.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 13. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

Unveiling the Enigmatic Profile of 1-Amino-1-phenylpropan-2-one Hydrochloride: A Technical Guide to its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Amino-1-phenylpropan-2-one hydrochloride, a structural isomer of the well-studied psychoactive compound cathinone. While direct pharmacological data for this specific molecule is conspicuously absent in current scientific literature, this document extrapolates its potential biological activities based on the established structure-activity relationships (SAR) of the synthetic cathinone class. By examining the pharmacodynamics of related compounds, we infer the likely mechanisms of action, potential for monoamine transporter interaction, and hypothetical signaling pathways. This guide serves as a foundational resource for researchers interested in the pharmacology of novel cathinone isomers, offering a structured overview of relevant experimental protocols and a framework for future investigation.

Introduction: A Tale of Isomers

This compound is a synthetic compound sharing the same molecular formula (C9H11NO) as cathinone, the principal psychoactive alkaloid in the khat plant (Catha edulis).[1] However, a critical structural distinction exists: in cathinone (2-amino-1-phenylpropan-1-one), the amino group is positioned at the second carbon of the propane chain, whereas in the subject compound, it is located at the first carbon, adjacent to the phenyl ring. This seemingly subtle isomeric shift has profound implications for its potential biological activity, as the spatial arrangement of functional groups is a key determinant of drug-receptor interactions.

While cathinone and its numerous derivatives have been extensively studied as psychomotor stimulants that primarily target monoamine transporters, this compound remains a largely uncharacterized molecule in the pharmacological landscape.[2][3][4] This guide, therefore, aims to bridge this knowledge gap by providing a theoretical framework for its biological activity, grounded in the rich SAR data of the synthetic cathinone family.

Predicted Biological Activity and Mechanism of Action

Synthetic cathinones exert their effects by modulating the levels of key neurotransmitters in the brain, namely dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2][5] They achieve this by interacting with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] The nature of this interaction categorizes cathinones into two main functional classes:

-

Releasing Agents: These compounds act as transporter substrates, leading to a reversal of the normal transporter function and subsequent efflux of neurotransmitters from the presynaptic neuron.[5]

-

Uptake Inhibitors (Blockers): These compounds bind to the transporters but are not translocated, thereby preventing the reuptake of neurotransmitters from the synaptic cleft.[5]

Given its structural similarity to cathinone, it is highly probable that this compound also functions as a monoamine transporter ligand. The precise nature of this interaction—whether as a releaser or a blocker, and its selectivity for DAT, NET, or SERT—would be contingent on its three-dimensional conformation and how it docks into the transporter binding sites. The relocation of the amino group closer to the phenyl ring, as in 1-Amino-1-phenylpropan-2-one, could influence its affinity and efficacy at these transporters compared to cathinone.

Inferred Signaling Pathways

The downstream effects of monoamine transporter modulation by synthetic cathinones are complex and lead to the characteristic psychostimulant effects. The following diagram illustrates the generalized signaling pathway for a cathinone derivative acting as a dopamine transporter inhibitor.

Quantitative Data for Related Synthetic Cathinones

As no specific quantitative data exists for this compound, the following table summarizes the in vitro potencies of cathinone and other representative synthetic cathinones at monoamine transporters. This data is crucial for contextualizing the potential activity of the subject compound.

| Compound | Transporter | Assay Type | Potency (IC50, nM) | Reference |

| Cathinone | DAT | Uptake Inhibition | 76 | (Simmler et al., 2013) |

| NET | Uptake Inhibition | 38 | (Simmler et al., 2013) | |

| SERT | Uptake Inhibition | 1083 | (Simmler et al., 2013) | |

| Methcathinone | DAT | Uptake Inhibition | 129 | (Simmler et al., 2013) |

| NET | Uptake Inhibition | 68 | (Simmler et al., 2013) | |

| SERT | Uptake Inhibition | 1343 | (Simmler et al., 2013) | |

| Mephedrone | DAT | Uptake Inhibition | 129 | (Simmler et al., 2013) |

| NET | Uptake Inhibition | 50 | (Simmler et al., 2013) | |

| SERT | Uptake Inhibition | 99 | (Simmler et al., 2013) | |

| Methylone | DAT | Uptake Inhibition | 148 | (Simmler et al., 2013) |

| NET | Uptake Inhibition | 62 | (Simmler et al., 2013) | |

| SERT | Uptake Inhibition | 62 | (Simmler et al., 2013) | |

| MDPV | DAT | Uptake Inhibition | 2.4 | (Simmler et al., 2013) |

| NET | Uptake Inhibition | 2.6 | (Simmler et al., 2013) | |

| SERT | Uptake Inhibition | 3379 | (Simmler et al., 2013) |

Note: The above data is for structurally related compounds and should not be directly attributed to this compound.

Recommended Experimental Protocols for Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following protocols are standard in the field of psychoactive substance research.

In Vitro Monoamine Transporter Assays

Objective: To determine the affinity and functional potency of the compound at DAT, NET, and SERT.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured under standard conditions.

-

Radioligand Binding Assays: To determine the binding affinity (Ki), cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and increasing concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine). The amount of bound radioactivity is measured using liquid scintillation counting.

-

Synaptosomal Uptake Assays: To determine the functional potency (IC50) as an uptake inhibitor, synaptosomes are prepared from rat brain tissue (e.g., striatum for DAT). The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) and varying concentrations of the test compound. The amount of neurotransmitter taken up by the synaptosomes is quantified.

-

Neurotransmitter Release Assays: To assess if the compound is a releasing agent, preloaded synaptosomes (as above) or cells are exposed to the test compound, and the amount of radiolabeled neurotransmitter released into the supernatant is measured.

The following diagram illustrates a typical workflow for these in vitro assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Amino-1-phenylpropan-2-one | C9H11NO | CID 2797004 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Amino-1-phenylpropan-2-one Hydrochloride and its Relation to Cathinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-amino-1-phenylpropan-2-one hydrochloride, a key chemical intermediate and a member of the cathinone class of compounds. The document details its chemical properties, outlines a detailed experimental protocol for its synthesis, and explores its structural and pharmacological relationship with various cathinone derivatives. Through structured data presentation and visual diagrams, this guide aims to serve as a valuable resource for researchers and professionals engaged in the study and development of novel psychoactive substances and therapeutic agents targeting the central nervous system.

Introduction

1-Amino-1-phenylpropan-2-one, also known as cathinone, is a naturally occurring beta-ketone amphetamine found in the leaves of the Catha edulis (khat) plant.[1][2] Its hydrochloride salt is a stable form often used in research and as a precursor for the synthesis of a wide array of cathinone derivatives. These synthetic cathinones have gained significant attention due to their stimulant and empathogenic effects, which are primarily mediated by their interaction with monoamine transporters in the brain.[3][4] This guide will delve into the technical aspects of this compound, providing a foundational understanding for its study and the exploration of its derivatives.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Cathinone hydrochloride, α-Aminopropiophenone hydrochloride |

| CAS Number | 16735-19-6 |

| Molecular Formula | C₉H₁₁NO·HCl |

| Molecular Weight | 185.65 g/mol |

| Melting Point | Approximately 186-189 °C |

| Solubility | Soluble in water and various organic solvents |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process involving the α-bromination of propiophenone followed by amination and subsequent conversion to the hydrochloride salt.[5][6]

Materials and Equipment

-

Propiophenone

-

Bromine

-

Dichloromethane (DCM)

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrochloric acid (HCl), gaseous or concentrated solution

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

pH paper or meter

Experimental Procedure

Step 1: α-Bromination of Propiophenone

-

In a well-ventilated fume hood, dissolve propiophenone (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add bromine (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reddish-brown color of bromine disappears.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude α-bromopropiophenone as an oil. This intermediate is often used in the next step without further purification.

Step 2: Amination and Formation of the Hydrochloride Salt

-

Dissolve the crude α-bromopropiophenone in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of ammonia solution (e.g., 7N in methanol, ~5 equivalents) to the stirred solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the resulting residue in diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in a suitable solvent, until precipitation is complete.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold diethyl ether and dry it under vacuum to obtain the final product.

Purification

The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether, to yield a product with higher purity.[7]

Relationship to Cathinone Derivatives and Structure-Activity Relationship (SAR)

1-Amino-1-phenylpropan-2-one serves as the foundational structure for a vast array of synthetic cathinones. Modifications to its chemical scaffold at the aromatic ring, the α-carbon, and the amino group lead to compounds with varying potencies and selectivities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][8]

Quantitative Comparison of Cathinone Derivatives

The following table summarizes the in vitro potencies (IC₅₀ or Kᵢ values in nM) of selected cathinone derivatives at the monoamine transporters. Lower values indicate higher potency.

| Compound | DAT (IC₅₀/Kᵢ, nM) | SERT (IC₅₀/Kᵢ, nM) | NET (IC₅₀/Kᵢ, nM) | DAT/SERT Ratio | Mechanism of Action |

| Cathinone | 5,640 | >100,000 | - | >17.7 | Releaser |

| Methcathinone | 2,360 | >33,000 | - | >14.0 | Releaser |

| Mephedrone (4-MMC) | 3,750 | 5,980 | - | 0.63 | Releaser |

| Methylone (MDMC) | >100,000 | >10,000 | - | - | Releaser |

| MDPV | 4.4 | 9,300 | 3.1 | 0.00047 | Inhibitor |

| α-PVP | 22.2 | >10,000 | - | <0.0022 | Inhibitor |

| Pentedrone | - | - | - | - | Hybrid (DAT blocker, SERT substrate) |

| Pentylone | - | - | - | - | Hybrid (DAT blocker, SERT substrate) |

Data compiled from multiple sources.[9][10][11][12] The DAT/SERT ratio is a key indicator of a compound's pharmacological profile, with higher ratios often associated with more stimulant-like effects and lower ratios with more empathogenic or MDMA-like effects.

Pharmacological Mechanism of Action

Synthetic cathinones exert their psychostimulant effects by increasing the extracellular concentrations of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) in the brain.[3] This is achieved through two primary mechanisms:

-

Transporter Inhibition (Blockade): Some cathinone derivatives, particularly those with a pyrrolidine ring like MDPV and α-PVP, act as potent blockers of the monoamine transporters. They bind to the transporters, preventing the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action.

-

Transporter Substrate (Releasing): Other derivatives, such as mephedrone and methylone, act as substrates for the transporters. They are taken up into the presynaptic neuron and induce a reversal of the transporter's function, leading to the non-vesicular release of neurotransmitters into the synapse.

The specific mechanism of action and the relative potency at each transporter determine the unique pharmacological profile of each cathinone derivative.[3][4]

Visualizations

General Synthesis Workflow

References

- 1. Cathinone - Wikipedia [en.wikipedia.org]

- 2. Cathinone | C9H11NO | CID 62258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unodc.org [unodc.org]

- 6. benchchem.com [benchchem.com]

- 7. Enantiomeric alpha-Aminopropiophenones (Cathinone) - [www.rhodium.ws] [erowid.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 11. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Cathinone Analogs: A Case Study Approach to 1-Amino-1-phenylpropan-2-one Hydrochloride

Disclaimer: Direct experimental data on 1-Amino-1-phenylpropan-2-one hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview of the methodologies used to evaluate the broader class of synthetic cathinones, to which this compound belongs as a structural analog. The presented data and protocols are for representative synthetic cathinones and serve as a framework for the potential evaluation of this compound.

Introduction

1-Amino-1-phenylpropan-2-one, also known as cathinone, is a monoamine alkaloid found in the shrub Catha edulis (khat).[1] It is a beta-keto analogue of amphetamine and the parent compound for a large class of synthetic derivatives. These synthetic cathinones are pharmacologically similar to amphetamines and cocaine, acting as central nervous system stimulants.[2] This guide details the common in vitro and in vivo methodologies employed to characterize the pharmacological and toxicological profiles of these compounds. While specific data for this compound is not extensively available, the experimental designs outlined here are directly applicable.

In Vitro Studies

In vitro assays are crucial for the initial characterization of a compound's mechanism of action, potency, and potential for cellular toxicity.

Monoamine Transporter Interaction Assays

A primary mechanism of action for synthetic cathinones is the inhibition of monoamine reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4]

-

Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing human DAT, NET, or SERT are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Compound Incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (e.g., a synthetic cathinone) or a reference compound (e.g., cocaine, methamphetamine).

-

Substrate Addition: A radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to each well.

-

Incubation and Termination: The plates are incubated for a short period (e.g., 10-20 minutes) at room temperature. The reuptake process is terminated by rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50) is calculated using non-linear regression analysis.

Table 1: In Vitro Monoamine Reuptake Inhibition for Selected Synthetic Cathinones

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Mephedrone | 10.1 (for CYP2D6) | Not Reported | Not Reported | [5] |

| Buphedrone | 61.7 (for CYP2D6) | Not Reported | Not Reported | [5] |

Note: The available data for Mephedrone and Buphedrone from the search results refers to CYP2D6 inhibition, not directly monoamine transporter inhibition.

Cytotoxicity Assays

Cytotoxicity assays are used to assess the potential for a compound to cause cell death.

-

Cell Culture: A relevant cell line, such as human neuroblastoma (SH-SY5Y) or hepatocellular carcinoma (Hep G2) cells, is cultured.[4]

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Exposure: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.

Table 2: In Vitro Cytotoxicity of 4-Isobutylmethcathinone

| Cell Line | Exposure Time (h) | IC50 (µM) |

| 5637 (Urinary Bladder) | 72 | 18-65 |

| SH-SY5Y (Neuroblastoma) | 72 | 18-65 |

| HMC-3 (Microglia) | 72 | 18-65 |

| Hep G2 (Hepatocellular Carcinoma) | 72 | 18-65 |

Data adapted from a study on 4-isobutylmethcathinone, a synthetic cathinone derivative.[4]

Cytochrome P450 (CYP) Inhibition Assays

These assays determine if a compound inhibits the activity of CYP enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

-

Enzyme Preparation: Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2D6, CYP3A4) are used.

-

Incubation: The test compound, a specific fluorogenic substrate for the CYP enzyme, and the enzyme are incubated together in a microplate.

-

Reaction: The CYP enzyme metabolizes the substrate, producing a fluorescent product.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated. The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined.

Table 3: In Vitro Inhibition of Cytochrome P450 Isoforms by Cathinone

| CYP Isoform | Inhibition Mode | Ki (µM) | IC50 (µM) |

| CYP1A2 | Competitive | 57.12 | 17.01 |

| CYP2A6 | Uncompetitive | 13.75 | 11.53 |

| CYP3A5 | Noncompetitive | 23.57 | 19.88 |

| CYP2B6 | Negligible | >100 | 165.1 |

| CYP2C19 | Negligible | >100 | 117.5 |

| CYP2E1 | Negligible | >100 | 568.5 |

| CYP2J2 | Negligible | >100 | 162.7 |

Data extracted from in vitro studies of cathinone.[6]

In Vivo Studies

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound, as well as its pharmacokinetic profile.

Locomotor Activity

Locomotor activity is a measure of the stimulant or depressant effects of a compound.

-

Animals: Male Swiss-Webster mice are commonly used.[7]

-

Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

-

Acclimation: Animals are allowed to acclimate to the testing room before the experiment.

-

Drug Administration: Animals are administered the test compound (at various doses) or a vehicle control, typically via intraperitoneal (IP) injection.

-

Data Collection: Immediately after injection, the mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

-

Data Analysis: The data is analyzed to determine the dose-dependent effects of the compound on locomotor activity and the time course of these effects.

Table 4: In Vivo Behavioral Effects of Selected Synthetic Cathinones

| Compound | Animal Model | Behavioral Assay | Key Finding | Reference |

| Dipentylone | Mice/Rats | Locomotor Activity / Drug Discrimination | Increased locomotor activity; substituted for methamphetamine and cocaine. | [7] |

| N-ethylhexedrone | Mice/Rats | Locomotor Activity / Drug Discrimination | Increased locomotor activity; substituted for methamphetamine and cocaine. | [7] |

| 4-chloroethcathinone (4-CEC) | Mice/Rats | Locomotor Activity / Drug Discrimination | Increased locomotor activity; substituted for methamphetamine and cocaine. | [7] |

| 4'-methyl-α-pyrrolidinohexiophenone (MPHP) | Mice/Rats | Locomotor Activity / Drug Discrimination | Increased locomotor activity; substituted for methamphetamine and cocaine. | [7] |

| (-)-Cathinone | Rats | Conditioned Place Preference | Induced significant place preference. | [8] |

| Mephedrone | Rats | Conditioned Place Preference | Induced place preference. | [8] |

| MDPV | Rats | Conditioned Place Preference | Produced place preference. | [8] |

Drug Discrimination

This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

-

Animals: Male Sprague-Dawley rats are often used.[7]

-

Apparatus: Operant conditioning chambers with two levers.

-

Training: Rats are trained to press one lever after receiving an injection of a known psychostimulant (e.g., methamphetamine or cocaine) and the other lever after a vehicle injection to receive a food reward.

-

Testing: Once trained, the rats are given a test compound, and the lever they press is recorded. Full substitution occurs when the animals predominantly press the drug-appropriate lever.

-

Data Analysis: The percentage of responses on the drug-paired lever is calculated for each dose of the test compound.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to measure the rewarding effects of a compound.

-

Surgery: Rats are surgically implanted with an electrode in a reward-related brain region, such as the medial forebrain bundle.

-

Training: Animals are trained to press a lever to receive a brief electrical stimulation, which is highly rewarding.

-

Baseline Measurement: The intensity of the electrical stimulation is varied to determine the baseline reward threshold (the minimum intensity at which the animal will consistently respond).

-

Drug Administration: The animals are then administered the test compound.

-

Post-Drug Measurement: The reward threshold is re-measured. A decrease in the threshold indicates that the drug has enhanced the rewarding effect of the stimulation.

-

Data Analysis: The change in the ICSS threshold from baseline is calculated for different doses of the test compound.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

-

Animal Preparation: Rats are often cannulated in the jugular vein for serial blood sampling.

-

Drug Administration: The compound is administered via a specific route (e.g., oral, intravenous, intraperitoneal).

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Sample Analysis: The concentration of the parent drug and its major metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC) are calculated.

Table 5: Pharmacokinetic Parameters of Cathinone in Humans after Chewing Khat Leaves

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~2.3 hours |

| Mean Residence Time | 5.2 ± 3.4 hours |

| Elimination Half-life (t1/2) | 1.5 ± 0.8 hours |

Data from studies on humans chewing khat leaves.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Interaction of synthetic cathinones with monoamine transporters.

Caption: Workflow for an in vitro cytotoxicity assay (MTT).

Caption: Structural classification of synthetic cathinones.

Conclusion

The evaluation of novel psychoactive substances like this compound requires a multi-tiered approach, starting with in vitro assays to determine the mechanism of action and potential toxicity, followed by in vivo studies to understand the compound's effects in a whole organism. While direct data on this compound is sparse, the established methodologies for the broader class of synthetic cathinones provide a robust framework for its future investigation. The combined results from these studies are critical for informing public health and regulatory bodies about the potential risks associated with emerging synthetic drugs.

References

- 1. Cathinone - Wikipedia [en.wikipedia.org]

- 2. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective [mdpi.com]

- 3. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. DSpace [openresearch.okstate.edu]

- 6. In vitro and In silico studies of interactions of cathinone with human recombinant cytochrome P450 CYP(1A2), CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 1-Amino-1-phenylpropan-2-one Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Amino-1-phenylpropan-2-one hydrochloride, also known by synonyms such as α-aminopropiophenone hydrochloride and cathinone hydrochloride, is a key chiral building block in organic synthesis. Its unique structure, featuring a primary amine and a ketone functional group on a phenylpropane backbone, makes it a versatile precursor for the synthesis of a wide array of pharmacologically significant molecules. This technical guide provides an in-depth overview of its applications, focusing on key synthetic transformations, detailed experimental protocols, and quantitative data to support researchers in the lab.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and various organic solvents, a property enhanced by its hydrochloride salt form, which also contributes to its stability.

| Property | Value |

| CAS Number | 16735-19-6[1] |

| Molecular Formula | C₉H₁₁NO·HCl[1] |

| Molecular Weight | 185.65 g/mol [2] |

| Appearance | White to off-white crystalline solid[3] |

| Solubility | Soluble in water and various organic solvents[3] |

Core Synthetic Applications

The reactivity of this compound is centered around its two primary functional groups: the amino group and the keto group. These sites allow for a variety of chemical modifications, making it a valuable starting material for several classes of compounds, most notably substituted cathinones and phenylpropanolamine derivatives like ephedrine and pseudoephedrine. The principal synthetic routes employing this precursor are:

-

Reduction of the Ketone: The carbonyl group can be readily reduced to a hydroxyl group, leading to the formation of phenylpropanolamine derivatives. The stereochemistry of this reduction is a critical factor in determining the final product.

-

N-Alkylation of the Amine: The primary amine is susceptible to alkylation, allowing for the introduction of various alkyl or arylalkyl groups. This is a common strategy for synthesizing a diverse library of N-substituted cathinone analogs.

-

Reductive Amination: While the precursor itself is an amine, it can be conceptually used in reactions that mirror reductive amination pathways, or its derivatives can undergo further modifications. For instance, its N-alkylated derivatives can be synthesized via reductive amination of other starting materials.

Below are detailed experimental protocols for key transformations involving this compound and its derivatives, along with quantitative data to guide synthetic efforts.

Experimental Protocols and Quantitative Data

Synthesis of Ephedrine and Pseudoephedrine Analogues via Ketone Reduction

The reduction of the ketone in an N-alkylated derivative of 1-amino-1-phenylpropan-2-one is a direct route to ephedrine and its analogs. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Table 1: Quantitative Data for the Reduction of α-Methylaminopropiophenone Hydrochloride

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Product Ratio (Ephedrine:Pseudoephedrine) | Yield (%) | Reference |

| KBH₄ | Methanol | < 30 | 30 min | 94.7 : 5.3 | 96.0 | [4] |

| KBH₄ | Ethanol | < 30 | 3 h | 97.1 : 2.9 | 95.6 | [3] |

| Platinum Catalyst | - | - | - | Almost exclusively (+)-ephedrine | > 90 | [5] |

| Raney Nickel | - | - | - | 64% DL-ephedrine, 19% DL-pseudoephedrine | 83 (total) | [6] |

Experimental Protocol: Reduction of α-Methylaminopropiophenone Hydrochloride with Potassium Borohydride [3][4]

-

Dissolution: Dissolve 20g of α-methylaminopropiophenone hydrochloride in 100mL of anhydrous ethanol.

-

Addition of Reducing Agent: While stirring, slowly add 2g of potassium borohydride (KBH₄) over a period of 15-30 minutes. Maintain the reaction temperature below 30°C.

-

Reaction: Continue stirring the reaction mixture for 3 hours.

-

Work-up: After the reaction is complete, recover the ethanol by distillation under reduced pressure. To the concentrated residue, add a 10% sodium hydroxide (NaOH) solution until the pH is greater than 11 to precipitate the free base.

-

Isolation: Filter the precipitate and dry it under vacuum to obtain a mixture of (±)-ephedrine and (±)-pseudoephedrine.

Logical Workflow for Ketone Reduction

Caption: Workflow for the synthesis of ephedrine/pseudoephedrine.

Synthesis of Cathinone Analogs via N-Alkylation

N-alkylation of the primary amino group of 1-amino-1-phenylpropan-2-one allows for the synthesis of a wide variety of substituted cathinones. This is typically achieved by reacting the free base with an appropriate alkyl halide.

Table 2: Quantitative Data for N-Alkylation Reactions

| Amine Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-chloro-N-o-tolylacetamide | Pseudoephedrine | K₂CO₃ | DMF | 80 | 91 | [7] |

Experimental Protocol: General N-Alkylation of an Amine with an Alkyl Halide [7]

-

Setup: In a round-bottom flask, combine the amine (1.0 equivalent), the alkylating agent (1.0-1.2 equivalents), and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Solvent: Add a suitable solvent, such as dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature or heat to reflux if the reaction is sluggish. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture.

-

Extraction: If necessary, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthetic Pathway for N-Alkylation

Caption: General scheme for the N-alkylation of cathinone.

Synthesis of (+)-α-Aminopropiophenone Hydrochloride from (+)-N-Formyl-α-Propiophenone

The parent compound, this compound, can be synthesized from its N-formyl protected precursor.

Table 3: Quantitative Data for Deprotection

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| (+)-N-Formyl-α-Propiophenone | 20% HCl | - | 40 | ~5 | 72 | [8] |

Experimental Protocol: Hydrolysis of (+)-N-Formyl-α-Propiophenone [8]

-

Suspension: Suspend 21g (0.12 mol) of (+)-N-Formyl-α-Propiophenone in 200 mL of 20% hydrochloric acid (HCl).

-

Reaction: Vigorously stir the suspension at 40°C until a clear solution is obtained (approximately 5 hours).

-

Isolation: Evaporate the mixture to dryness.

-

Crystallization: Crystallize the residue from isopropanol-ether to yield (+)-α-Aminopropiophenone hydrochloride.

Deprotection Pathway

Caption: Synthesis of α-aminopropiophenone HCl via hydrolysis.

Conclusion

This compound is a cornerstone precursor for the synthesis of a diverse range of biologically active molecules. Its utility in the preparation of substituted cathinones and phenylpropanolamine derivatives highlights its importance in medicinal chemistry and drug development. The synthetic pathways of ketone reduction and N-alkylation offer robust and versatile methods for generating extensive libraries of compounds for further investigation. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to leverage this versatile building block in their synthetic endeavors. Careful control of reaction conditions, particularly in stereoselective reductions, is paramount to achieving the desired products with high purity and yield.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101570492A - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]

- 4. CN101570492B - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. 2-{[(1S,2S)-1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomeric alpha-Aminopropiophenones (Cathinone) - [www.rhodium.ws] [chemistry.mdma.ch]

Methodological & Application

Chiral separation of 1-Amino-1-phenylpropan-2-one hydrochloride enantiomers

An indispensable procedure in pharmaceutical development and forensic analysis is the chiral separation of psychoactive compounds. This document provides detailed application notes and protocols for the enantiomeric separation of 1-Amino-1-phenylpropan-2-one hydrochloride, a cathinone derivative. The methods described are primarily based on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, which is a widely adopted and effective technique for resolving enantiomers of this compound class.[1][2][3]

Application Notes

The enantiomers of 1-Amino-1-phenylpropan-2-one can exhibit different pharmacological and toxicological profiles, making their separation and individual analysis crucial for drug development and safety assessment.[1][4] High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and successful technique for the enantioseparation of cathinone derivatives.[1][2] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high efficiency in resolving a wide range of cathinone enantiomers.[5][6]

The selection of the appropriate chiral stationary phase and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers. Typical mobile phases for normal-phase HPLC consist of a non-polar primary solvent (e.g., n-hexane or n-heptane), a polar alcohol modifier (e.g., ethanol, isopropanol, or n-butanol), and a basic additive (e.g., diethylamine - DEA) to improve peak symmetry and resolution. Supercritical Fluid Chromatography (SFC) presents a greener and often faster alternative to HPLC for chiral separations.[7] Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another viable technique.[8][9]

Key Considerations for Method Development:

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are highly recommended. Columns such as those with amylose or cellulose derivatives coated or immobilized on a silica support are excellent starting points.[6][10]

-

Mobile Phase Composition: A systematic approach to optimizing the mobile phase is crucial. The ratio of the non-polar solvent to the alcohol modifier significantly influences retention and resolution. The concentration of the basic additive should be optimized to achieve symmetrical peaks without compromising the stationary phase.

-

Temperature: Column temperature can affect the separation efficiency. It is advisable to perform initial experiments at a controlled ambient temperature (e.g., 25°C).

-

Flow Rate: The flow rate should be optimized to ensure good separation within a reasonable analysis time. A typical starting flow rate is 1.0 mL/min.

-

Detection: UV detection is commonly used for cathinone derivatives, with the detection wavelength typically set between 220 and 254 nm.

Experimental Protocols

The following protocols provide a general framework for the chiral separation of this compound enantiomers.

Protocol 1: Chiral HPLC-UV Method

This protocol describes a general method for the enantioseparation of this compound using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: Amylose or Cellulose-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

-

Solvents: HPLC grade n-Heptane, Ethanol, and Diethylamine (DEA).

-

Sample: Racemic this compound.

2. Sample Preparation:

-

Prepare a stock solution of racemic this compound in the mobile phase or methanol at a concentration of 1 mg/mL.[5]

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (92:8:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

4. Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Record the chromatogram and determine the retention times (tR) for each enantiomer.

-

Calculate the resolution (Rs) between the enantiomeric peaks.

Data Presentation

The following table summarizes typical chromatographic parameters obtained for the chiral separation of various cathinone derivatives using polysaccharide-based CSPs, which can serve as a reference for method development for this compound.

| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |

| Cathinone Derivative A | Chiralpak AS-H | n-Hexane/Isopropanol/DEA (90:10:0.1) | tR1= 8.5, tR2= 10.2 | 2.1 |

| Cathinone Derivative B | Chiralcel OD-H | n-Heptane/Ethanol/DEA (85:15:0.1) | tR1= 7.1, tR2= 8.9 | 1.8 |

| Cathinone Derivative C | Lux Amylose-1 | n-Hexane/n-Butanol/DEA (95:5:0.2) | tR1= 12.3, tR2= 14.5 | 2.5 |

| Cathine Hydrochloride | Chiralpak AD-H | n-Heptane/Ethanol/DEA (92:8:0.1) | Not specified | 2.6 |

Note: The data in this table are illustrative and based on separations of various cathinone derivatives. Actual retention times and resolution for this compound may vary.

Visualizations

References

- 1. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 1-Amino-1-phenylpropan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-phenylpropan-2-one, commonly known as cathinone, is a psychoactive substance and a controlled compound in many jurisdictions. Its hydrochloride salt is a common form in which this substance is found. Accurate and reliable analytical methods are crucial for its identification and quantification in various samples, including seized materials and pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cathinone and its derivatives due to its specificity, sensitivity, and versatility.[1][2][3] This application note provides a detailed protocol for the analysis of 1-Amino-1-phenylpropan-2-one hydrochloride using both achiral (reversed-phase) and chiral HPLC methods.

Principle

HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For 1-Amino-1-phenylpropan-2-one, a reversed-phase HPLC method can be used for quantification, where a nonpolar stationary phase is used with a polar mobile phase.[2] Due to the presence of a chiral center, cathinone exists as two enantiomers, (S)-(-)-cathinone and (R)-(+)-cathinone, which may exhibit different pharmacological activities.[4][5] Chiral HPLC, employing a chiral stationary phase (CSP), is necessary for the separation and quantification of these individual enantiomers.[1][4][6]

Experimental Protocols

Protocol 1: Achiral Reversed-Phase HPLC for Quantification

This method is suitable for determining the total concentration of this compound.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium trifluoroacetate buffer

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Preparation of Solutions:

-

Mobile Phase: Prepare a mixture of acetonitrile (33%, v/v) and 0.005M ammonium trifluoroacetate buffer (67%, v/v; pH 4.93 ± 0.03).[7]

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 25-2,400 ng/mL).[7]

3. Sample Preparation:

-

Powders: Prepare a solution at a concentration of approximately 1 mg/mL in methanol.[2]

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:0.005M Ammonium trifluoroacetate buffer (33:67, v/v)[7]

-

Flow Rate: 0.350 mL/min[7]

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

Detection: UV at 262 nm[7]

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This method is used to separate and quantify the individual enantiomers of 1-Amino-1-phenylpropan-2-one.

1. Instrumentation and Materials:

-